molecular formula C14H7BrO2 B181802 3-Bromophenanthrene-9,10-dione CAS No. 13292-05-2

3-Bromophenanthrene-9,10-dione

Cat. No. B181802
CAS RN: 13292-05-2
M. Wt: 287.11 g/mol
InChI Key: OFVPOKPVPJPQAY-UHFFFAOYSA-N
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Description

3-Bromophenanthrene-9,10-dione, also known as 3-Bromo-9,10-phenanthrenedione, is a chemical compound with the molecular formula C14H7BrO2 . It has an average mass of 287.108 Da and a monoisotopic mass of 285.962921 Da .


Synthesis Analysis

The synthesis of 3-Bromophenanthrene-9,10-dione derivatives can be achieved through a Suzuki–Miyaura cross-coupling reaction . This involves the use of palladium-mediated cross-coupling and introducing the substituents via an arene extension .


Molecular Structure Analysis

The molecular structure of 3-Bromophenanthrene-9,10-dione consists of a phenanthrene core with a bromine atom at the 3-position and two carbonyl groups at the 9 and 10 positions . The SMILES notation for this compound is C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O .


Chemical Reactions Analysis

3-Bromophenanthrene-9,10-dione has been used in the light-induced photocycloaddition of 9,10-phenanthrenequinone(PQ) with electron-rich alkenes (ERA), known as the PQ-ERA reaction . This reaction is characterized by high selectivity, external non-invasive control with light, and biocompatibility .


Physical And Chemical Properties Analysis

3-Bromophenanthrene-9,10-dione is a solid at 20°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 446.8±24.0 °C at 760 mmHg, and a flash point of 162.1±9.4 °C . The compound has a molar refractivity of 66.4±0.3 cm³, a polar surface area of 34 Ų, and a molar volume of 175.3±3.0 cm³ .

Scientific Research Applications

  • Field : Environmental Science
    • Application : Anthracene-9,10-dione is identified as an emerging contaminant due to its multiple applications .
    • Methods : It is produced on a large scale worldwide and is used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels . It has been detected in wastewater, atmospheric air, soil, food packaging, and more recently, in actual foodstuffs .
    • Results : Recent investigations have highlighted the packaging, leaves processing, anthracene metabolism, reactions between tea constituents, and deposition from the environment as potential sources of anthracene-9,10-dione contamination .
    • Application : 3-Bromophenanthrene-9,10-dione is a type of semiconductor material .
    • Methods : The specific methods of application or experimental procedures for this compound in the field of material science are not detailed in the sources I found .
    • Results : The outcomes or results of using this compound in material science applications are not specified in the sources I found .
    • Application : 3-Bromophenanthrene-9,10-dione could potentially be used in organic synthesis .
    • Methods : The specific methods of application or experimental procedures for this compound in organic synthesis are not detailed in the sources I found .
    • Results : The outcomes or results of using this compound in organic synthesis are not specified in the sources I found .
    • Application : 3-Bromophenanthrene-9,10-dione is a type of semiconductor material .
    • Methods : The specific methods of application or experimental procedures for this compound in the field of material science are not detailed in the sources I found .
    • Results : The outcomes or results of using this compound in material science applications are not specified in the sources I found .
    • Application : 3-Bromophenanthrene-9,10-dione could potentially be used to solve challenges in the field of alternative energy .
    • Methods : The specific methods of application or experimental procedures for this compound in alternative energy are not detailed in the sources I found .
    • Results : The outcomes or results of using this compound in alternative energy are not specified in the sources I found .

Safety And Hazards

3-Bromophenanthrene-9,10-dione may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water .

Future Directions

The future directions of research on 3-Bromophenanthrene-9,10-dione could involve further enhancing the efficiency of the PQ-ERA reaction . This could be achieved by engineering the nature of the phenanthraquinone triplet state . The development of new strategies to boost the reactivity of the PQ triplet state could offer new prospects for fast and efficient photoclick transformations .

properties

IUPAC Name

3-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPOKPVPJPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449809
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenanthrene-9,10-dione

CAS RN

13292-05-2
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenanthrene-9,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JX Chen, WW Tao, WC Chen, YF Xiao… - Angewandte …, 2019 - Wiley Online Library
Developing red thermally activated delayed fluorescence (TADF) emitters, attainable for both high‐efficient red organic light‐emitting diodes (OLEDs) and non‐doped deep red/near‐…
Number of citations: 262 onlinelibrary.wiley.com
JX Chen, WW Tao, YF Xiao, S Tian, WC Chen… - Journal of Materials …, 2019 - pubs.rsc.org
Energy differences (ΔESTs) between the lowest singlet and triplet excited states as well as the oscillator strengths (fs) are two contradictory factors controlling performance of thermally …
Number of citations: 28 pubs.rsc.org
S Kothavale, J Lim, JY Lee - Chemical Engineering Journal, 2022 - Elsevier
Thermally activated delayed fluorescent (TADF) emitters with emission wavelength beyond 600 nm and high external quantum efficiency (EQE) above 20 % are rarely reported because …
Number of citations: 21 www.sciencedirect.com
RG Harvey, E Aboshkara, J Pataki - Tetrahedron, 1997 - Elsevier
Efficient syntheses of the 3-, 9-, 10-, and 11-phenol isomers of dibenz[a,c]anthracene (DBa,cA) and 2,3-dihydroxy-DBa,cA are described. Bromination of DBa,cA with bromine in CH 2 Cl …
Number of citations: 7 www.sciencedirect.com
S Kothavale, N Sekar - Dyes and Pigments, 2017 - Elsevier
Donor-π-acceptor-π-auxiliary acceptor type compounds have been designed and synthesized to study their rigidity and structural effects on optical properties. Structural variation is …
Number of citations: 67 www.sciencedirect.com
Y Fu, NA Simeth, R Toyoda, R Brilmayer… - Angewandte Chemie …, 2023 - Wiley Online Library
Light‐induced 9,10‐phenanthrenequinone‐electron‐rich alkene (PQ‐ERA) photocycloadditions are an attractive new type of photoclick reaction, featuring fast conversions and high …
Number of citations: 4 onlinelibrary.wiley.com
A Chaskar, S Madagyal, P Yadav, G Ganeshan… - 2023 - chemrxiv.org
We have synthesized a two novel hybrid molecules 3-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-12,13-diphenyldibenzo[a,c]pyrazino[2,3-i]phenazine (Ac-DibzPyrQx) and 3-(4-(3,6-di-tert…
Number of citations: 2 chemrxiv.org
H Wang, X Zhang, L Zhou, XC Fan, YC Cheng… - Chemical Engineering …, 2023 - Elsevier
Accelerating reverse intersystem crossing (RISC) rates of red thermally activated delayed fluorescence (TADF) emitters is crucial yet remains ongoing challenges. Herein, we disclose …
Number of citations: 4 www.sciencedirect.com
H Wang, K Wang, JX Chen, X Zhang… - Advanced Functional …, 2023 - Wiley Online Library
Deep‐red/near‐infrared (DR/NIR) organic light‐emitting diodes (OLEDs) are promising for applications such as night‐vision readable marking, bioimaging, and photodynamic therapy. …
Number of citations: 1 onlinelibrary.wiley.com
J Li, G Hu, N Wang, T Hu, Q Wen, P Lu… - The Journal of Organic …, 2013 - ACS Publications
A series of highly fluorescent, oligo(3,6-phenanthrene ethynylenes) (F1–F7) were synthesized, and their photophysical behavior was systematically investigated. They emitted light with …
Number of citations: 32 pubs.acs.org

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